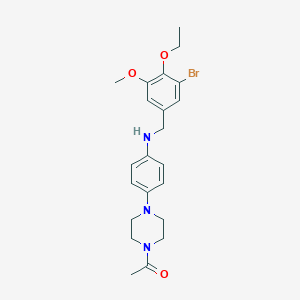
4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ABT-199 or Venetoclax, and it belongs to a class of drugs known as Bcl-2 inhibitors. Bcl-2 is a protein that plays a key role in regulating cell death, and Bcl-2 inhibitors like Venetoclax have been shown to have therapeutic potential in various diseases.
作用機序
ABT-199 works by selectively inhibiting the Bcl-2 protein, which plays a key role in regulating cell death. Bcl-2 prevents apoptosis by binding to and inhibiting pro-apoptotic proteins. By inhibiting Bcl-2, ABT-199 allows pro-apoptotic proteins to induce apoptosis in cancer cells. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABT-199 have been studied in detail in preclinical models. ABT-199 has been shown to induce apoptosis in cancer cells, leading to tumor regression in animal models of various types of cancer. ABT-199 has also been shown to have a favorable safety profile in preclinical studies, with minimal toxicity observed in normal tissues.
実験室実験の利点と制限
ABT-199 has several advantages for use in lab experiments. It is a potent and selective inhibitor of Bcl-2, making it a valuable tool for studying the role of Bcl-2 in various diseases. ABT-199 has also been shown to be effective in preclinical models of various types of cancer, making it a promising candidate for cancer therapy. However, there are also some limitations to the use of ABT-199 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. Additionally, ABT-199 is a complex molecule that requires specialized synthesis methods, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on ABT-199. One area of interest is the development of combination therapies that include ABT-199. Bcl-2 inhibitors like ABT-199 have been shown to have synergistic effects with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction for research is the development of new Bcl-2 inhibitors with improved selectivity and efficacy. Finally, there is also interest in exploring the potential applications of Bcl-2 inhibitors like ABT-199 in other diseases beyond cancer, such as autoimmune diseases and neurodegenerative diseases.
合成法
The synthesis of ABT-199 involves several steps, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with piperazine to form 4-(4-ethoxy-3-methoxybenzyl)-1-piperazinecarboxaldehyde. This intermediate is then reacted with acetic anhydride to form 4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline, which is the final product. The synthesis of this compound has been described in detail in several scientific papers.
科学的研究の応用
ABT-199 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. Bcl-2 is overexpressed in many types of cancer, and Bcl-2 inhibitors like ABT-199 have been shown to induce apoptosis (programmed cell death) in cancer cells. ABT-199 has been shown to be effective in preclinical models of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma.
特性
分子式 |
C22H28BrN3O3 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
1-[4-[4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28BrN3O3/c1-4-29-22-20(23)13-17(14-21(22)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3 |
InChIキー |
CIBOQVHPGPTWGU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
正規SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine](/img/structure/B283315.png)